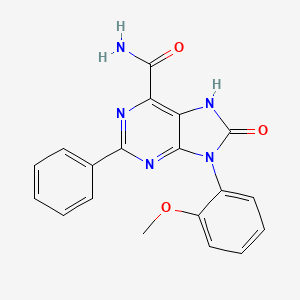

9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by the introduction of the phenyl and methoxyphenyl groups. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired route of the chemist .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the purine ring system, along with the attached phenyl and methoxyphenyl groups. The exact three-dimensional structure would depend on the specific arrangement of these groups around the purine ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the purine ring, as well as the phenyl and methoxyphenyl groups. The purine ring is aromatic and thus relatively stable, but it can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the nonpolar phenyl and methoxyphenyl groups .Scientific Research Applications

Synthesis and Biological Activity

Studies on the synthesis and biological activity of purine derivatives have shown their potential as antimycobacterial agents. For instance, compounds with modifications at the purine ring, including those with methoxyphenyl substituents, have been explored for their activity against Mycobacterium tuberculosis. These compounds are highlighted for their low toxicity against mammalian cells and efficacy within macrophages, positioning them as promising antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Hydrolytic Behavior and Electronic Aspects

Research on the hydrolytic behavior of methoxypurines, including 6-methoxypurines, uncovers complex reactions leading to a variety of products. This area of study is crucial for understanding the stability and reactivity of purine derivatives under different conditions, which has implications for their synthesis and potential biological applications (Wong & Fuchs, 1974).

Antiviral Applications

The exploration of purine derivatives for antiviral applications is a significant area of research. Some studies have focused on synthesizing acyclic nucleotide analogues derived from purines, showing moderate activity against various viruses. These findings contribute to the development of new antiviral agents, particularly those targeting herpes simplex virus and other related viral infections (Hocek et al., 1996).

Structural Analysis and Tautomerism

Investigations into the geometry and solution tautomerism of purines, including derivatives like 6-methoxypurine, provide insights into their structural characteristics and stability. Ab initio and density functional theory (DFT) calculations have been employed to predict the geometries and tautomeric equilibriums of these molecules, which are essential for understanding their chemical and biological properties (Broo & Holmen, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-(2-methoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-27-13-10-6-5-9-12(13)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)11-7-3-2-4-8-11/h2-10H,1H3,(H2,20,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGATNMXSAOIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2587465.png)

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2587480.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2587487.png)